Ethyl 5,5-difluoro-4-oxopentanoate
Description
Ethyl 5,5-difluoro-4-oxopentanoate (CAS: 2060058-68-4, molecular formula: C₉H₁₂F₂O₄, molecular weight: 222.19 g/mol) is a fluorinated β-keto ester characterized by two fluorine atoms at the C5 position and a ketone group at C2. This compound is commercially available (e.g., EOS Med Chem, Ambeed, Inc.) and serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles such as tetrahydropyrrolo[2,1-b]oxazol-5-ones . Its reactivity stems from the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the ketone and ester groups, enabling participation in multicomponent domino cyclizations with methyl ketones and amino alcohols under mild conditions .
Properties
IUPAC Name |
ethyl 5,5-difluoro-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCOGDWJQJCTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673120 | |
| Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161004-57-4 | |
| Record name | Ethyl 5,5-difluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-difluoro-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of ethyl 5,5-difluoro-4-hydroxypentanoate.
Oxidation: Formation of 5,5-difluoro-4-oxopentanoic acid.
Scientific Research Applications
Ethyl 5,5-difluoro-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 5,5-difluoro-4-oxopentanoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Functional Groups |
|---|---|---|---|---|---|
| Ethyl 5,5-difluoro-4-oxopentanoate | 2060058-68-4 | C₉H₁₂F₂O₄ | 222.19 | C5 (two F atoms) | β-keto ester |
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 893643-18-0 | C₇H₇F₃O₄ | 230.12 | C5 (three F atoms) | α,γ-diketo ester |
| Diethyl 4,4-difluoroheptanedioate | 22515-16-8 | C₁₁H₁₈F₂O₄ | 264.26 | C4 (two F atoms) | Diester |
| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate | 951886-22-9 | C₁₃H₁₄ClFO₃ | 272.70 | Aromatic F substitution | Aryl-substituted β-keto ester |
Key Observations :
- Fluorine Position: this compound’s difluoro substitution at C5 contrasts with Diethyl 4,4-difluoroheptanedioate’s C4 substitution, altering electronic effects and reactivity patterns .
- Functional Groups: The α,γ-diketo ester in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate enables dual electrophilic sites, whereas the aryl-substituted analog (Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate) integrates aromatic electrophilicity for pharmaceutical applications .
Physical and Chemical Properties
- Solubility: Higher polarity compared to non-fluorinated esters due to fluorine’s electronegativity, enhancing solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) .
- Stability: The electron-withdrawing fluorine atoms stabilize the enolate intermediate, facilitating nucleophilic attacks in cyclization reactions .
Biological Activity
Ethyl 5,5-difluoro-4-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of difluoromethyl groups and a keto functional group. This structure is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structure suggests potential interactions with enzymes that are sensitive to fluorinated compounds.
- Modulation of Signaling Pathways : this compound may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was found to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division:
This indicates that this compound may possess similar inhibitory effects on cancer cell proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies show that fluorinated compounds often exhibit altered metabolic stability and bioavailability compared to their non-fluorinated counterparts.
| Parameter | Value |
|---|---|
| Half-life (min) | TBD |
| Solubility (μg/ml) | TBD |
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. This compound showed promise in reducing oxidative stress markers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
